molecular formula C17H17NO3 B6407726 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid CAS No. 1262008-21-8

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid

Cat. No.: B6407726
CAS No.: 1262008-21-8
M. Wt: 283.32 g/mol
InChI Key: WGHJMTBQKHKWER-UHFFFAOYSA-N
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Description

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid is an organic compound with a complex structure that includes a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety

Properties

IUPAC Name

2-[3-(dimethylcarbamoyl)phenyl]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-7-8-14(15(9-11)17(20)21)12-5-4-6-13(10-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHJMTBQKHKWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691301
Record name 3'-(Dimethylcarbamoyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262008-21-8
Record name 3'-(Dimethylcarbamoyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 5-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acylation: The amino group is acylated with dimethylaminocarbonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid involves its interaction with specific molecular targets. The dimethylaminocarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid
  • 2-(N,N-Dimethylaminomethyl)phenylboronic acid
  • 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid

Uniqueness

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

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